molecular formula C18H20ClN3OS B12005001 4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone CAS No. 767338-86-3

4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone

Cat. No.: B12005001
CAS No.: 767338-86-3
M. Wt: 361.9 g/mol
InChI Key: CMGYZEBUFSUFFQ-DEDYPNTBSA-N
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Description

4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C18H20ClN3OS and a molecular weight of 361.897 g/mol . This compound is part of the thiosemicarbazone family, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 4-butoxybenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general steps are as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, ensuring purity, and implementing safety measures for handling chemicals on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiosemicarbazide derivatives.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antiviral activities.

    Medicine: Studied for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of 4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with biological molecules. The thiosemicarbazone moiety can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit metalloenzymes, disrupt metal homeostasis in cells, and induce oxidative stress, leading to cell death. The compound’s ability to form stable complexes with metals like copper and iron is particularly important in its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
  • 4-butoxybenzaldehyde N-(4-fluorophenyl)thiosemicarbazone
  • 4-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
  • 4-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone

Uniqueness

4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to the presence of both the butoxy and chlorophenyl groups, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and biological activities, making it a valuable subject for further research .

Properties

CAS No.

767338-86-3

Molecular Formula

C18H20ClN3OS

Molecular Weight

361.9 g/mol

IUPAC Name

1-[(E)-(4-butoxyphenyl)methylideneamino]-3-(3-chlorophenyl)thiourea

InChI

InChI=1S/C18H20ClN3OS/c1-2-3-11-23-17-9-7-14(8-10-17)13-20-22-18(24)21-16-6-4-5-15(19)12-16/h4-10,12-13H,2-3,11H2,1H3,(H2,21,22,24)/b20-13+

InChI Key

CMGYZEBUFSUFFQ-DEDYPNTBSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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